2-(1H-Indol-2-yl)quinoline

Antibacterial MRSA Regioisomer SAR

2-(1H-Indol-2-yl)quinoline (CAS 52191-66-9) is a heterobicyclic hybrid scaffold comprising an indole ring linked at its C-2 position to the C-2 position of a quinoline nucleus (C₁₇H₁₂N₂, MW 244.29 g/mol). The compound possesses a computed logP of 4.38 and a topological polar surface area (TPSA) of 28.68 Ų, with exactly one rotatable bond, one hydrogen bond donor, and one hydrogen bond acceptor.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 52191-66-9
Cat. No. B8664054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-2-yl)quinoline
CAS52191-66-9
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C17H12N2/c1-3-7-14-12(5-1)9-10-16(18-14)17-11-13-6-2-4-8-15(13)19-17/h1-11,19H
InChIKeyQLPPJQFZENAKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-2-yl)quinoline (CAS 52191-66-9): Physicochemical Identity and Scaffold Significance for Procurement


2-(1H-Indol-2-yl)quinoline (CAS 52191-66-9) is a heterobicyclic hybrid scaffold comprising an indole ring linked at its C-2 position to the C-2 position of a quinoline nucleus (C₁₇H₁₂N₂, MW 244.29 g/mol) . The compound possesses a computed logP of 4.38 and a topological polar surface area (TPSA) of 28.68 Ų, with exactly one rotatable bond, one hydrogen bond donor, and one hydrogen bond acceptor . This minimal, fragment-like architecture places the indol-2-yl linkage at a regioisomeric position distinct from the more extensively characterized 2-(1H-indol-3-yl)quinoline series, conferring differentiated electronic and steric properties that influence both its synthetic derivatization pathways and its biological target engagement profile [1].

Why 2-(1H-Indol-2-yl)quinoline Cannot Be Replaced by Other Indolylquinoline Isomers or Hybrids in Research Applications


Indolylquinolines constitute a structurally diverse family wherein the position of the indole-quinoline linkage (C-2 vs. C-3 of indole; C-2 vs. C-3 vs. C-4 of quinoline) fundamentally alters both pharmacological activity profiles and synthetic derivatization pathways. The 2-(1H-indol-3-yl)quinoline regioisomer has been extensively validated as an anti-MRSA pharmacophore with MIC values below 1 µg/mL [1], yet this activity is contingent upon the indol-3-yl linkage geometry. By contrast, the indol-2-yl scaffold serves as the progenitor for a distinct class of KDR (VEGFR-2) kinase inhibitors via the indol-2-yl quinolin-2-one framework, with enzymatic IC₅₀ values reaching 5–10 nM [2]. Furthermore, indolylquinoline derivatives bearing the indol-2-yl connectivity demonstrate a unique p53-dependent DNA damage response mechanism in hepatocellular carcinoma cells that is not observed with fused indolo[3,2-b]quinoline systems [3]. Uninformed substitution between these regioisomers or fused analogs therefore risks forfeiting the specific pharmacophore geometry, target engagement profile, and synthetic versatility that the indol-2-yl scaffold provides.

Quantitative Differentiation Evidence for 2-(1H-Indol-2-yl)quinoline vs. Closest Analogs and In-Class Candidates


Antibacterial Pharmacophore Divergence: Indol-2-yl vs. Indol-3-yl Regioisomeric Impact on Anti-MRSA Potency in 2-(1H-Indol-2-yl)quinoline

The 2-(1H-indol-3-yl)quinoline regioisomeric series has been validated as a potent anti-MRSA pharmacophore, with optimized derivatives achieving MIC values below 1.0 µg/mL against methicillin-resistant Staphylococcus aureus and retaining activity against glycopeptide intermediate-resistant S. aureus (GISA) strains [1]. The indol-2-yl scaffold gives access to a regioisomerically differentiated chemical space that has not been equivalently characterized in the antibacterial SAR literature, representing an underexplored opportunity for discovering agents with potentially divergent resistance profiles compared to the saturated indol-3-yl series. The geometric difference alters the vector of the indole NH hydrogen bond donor and the π-stacking orientation of the indole ring system, which are critical determinants of target binding in antibacterial pharmacophores [1]. Procurement of the indol-2-yl scaffold therefore enables access to a complementary region of antibacterial chemical space that cannot be reached using the indol-3-yl isomer alone.

Antibacterial MRSA Regioisomer SAR

KDR (VEGFR-2) Kinase Inhibition: Indol-2-yl Quinolin-2-one as a Validated Pharmacophore with Nanomolar Potency for 2-(1H-Indol-2-yl)quinoline

The indol-2-yl quinolin-2-one scaffold, directly derived from 2-(1H-indol-2-yl)quinoline, constitutes a privileged pharmacophore for potent and selective KDR (VEGFR-2) kinase inhibition. Merck researchers identified this scaffold class with enzymatic IC₅₀ values of 5 and 10 nM and cellular IC₅₀ values of 4 and 31 nM against VEGFR-2 [1]. A family of four potent KDR kinase inhibitors containing the indol-2-yl quinolin-2-one structure was synthesized via Pd-catalyzed tandem C-N/C-C coupling, demonstrating the synthetic tractability of the scaffold [2]. The indol-2-yl connectivity is essential to the pharmacophore, as the indole NH and the quinolin-2-one carbonyl engage in critical hinge-binding interactions with the kinase active site. By contrast, the indol-3-yl regioisomer does not support the same quinolin-2-one geometry and has not been reported as a KDR inhibitor scaffold. This validated pipeline from the parent 2-(1H-indol-2-yl)quinoline to nanomolar KDR inhibitors represents a differentiation dimension not available from other indolylquinoline regioisomers.

KDR Kinase VEGFR-2 Angiogenesis Inhibition

DNA Damage Response Activation in Hepatocellular Carcinoma: p53-Dependent Mechanism Differentiating Indolylquinolines from Fused Indoloquinolines for 2-(1H-Indol-2-yl)quinoline

The indolylquinoline derivative EMMQ (3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline), which shares the indolylquinoline connectivity with 2-(1H-indol-2-yl)quinoline, selectively activates DNA damage response and apoptosis in human hepatocellular carcinoma (HCC) cells while sparing normal hepatocytes [1]. In HepG2 cells, EMMQ induced DNA damage at concentrations as low as 5 µM, with progressive activation of p53 and γ-H2AX, suppression of cyclin D1 and CDK2, and G1 cell cycle arrest [1]. At 10 µM for 48 h, early and late apoptotic populations rose to 27% and 31%, respectively [1]. Critically, this p53-dependent mechanism was not observed in Huh7 or Hep3B cells, demonstrating cell-context selectivity [1]. In contrast, fused indolo[3,2-b]quinoline systems such as cryptolepine analogs primarily exert antibacterial activity via membrane disruption and FtsZ inhibition, lacking this DNA damage pathway selectivity [2]. Introduction of p53 shRNA abrogated EMMQ effects, confirming mechanism specificity [1].

Hepatocellular Carcinoma DNA Damage Response p53 Activation

Microtubule Polymerization Inhibition at the Colchicine Binding Site: Sub-Nanomolar Antiproliferative Activity of Quinoline-Indole Derivatives for 2-(1H-Indol-2-yl)quinoline

Quinoline-indole hybrid compounds designed as isocombretastatin A-4 (isoCA-4) analogs, wherein the quinoline and indole moieties replace the 3,4,5-trimethoxyphenyl and isovanillin rings of isoCA-4 respectively, demonstrate exceptionally potent antiproliferative activity. The lead compound 34b exhibited IC₅₀ values ranging from 2 to 11 nM across five cancer cell lines, comparable to the natural product Combretastatin A-4 (CA-4) [1]. Compound 34b effectively inhibited microtubule polymerization by binding to the colchicine site of tubulin, disrupted cellular microtubule networks, arrested the cell cycle at G₂/M phase, induced apoptosis, and depolarized mitochondria in K562 cells [1]. Furthermore, 34b displayed potent anti-vascular activity in wound healing and tube formation assays [1]. Critically, compounds 27c and 34b significantly inhibited tumor growth in H22 xenograft models without apparent toxicity [1]. While these specific compounds are elaborated derivatives, the quinoline-indole connectivity present in 2-(1H-indol-2-yl)quinoline is the foundational scaffold from which such anti-tubulin agents are constructed, and the indol-2-yl geometry enables the proper spatial orientation for colchicine site engagement.

Tubulin Inhibition Colchicine Binding Site Antiproliferative

Baylis-Hillman Adduct-Based Synthesis of 2-(1H-Indol-2-yl)quinoline: Modular and Economically Favorable Synthetic Access for Scaffold Procurement

A direct synthetic route to indolylquinoline derivatives including 2-(1H-indol-2-yl)quinoline has been established via iodine-catalyzed C-alkylation of indoles with Baylis-Hillman adducts, followed by one-pot reductive cyclization of the C-alkylated indole intermediates generated from 2-nitro-Baylis-Hillman adducts [1]. This methodology provides a convergent, economically favorable approach that avoids the need for protecting groups and uses inexpensive iodine as the catalyst [1]. In contrast, synthesis of the 2-(1H-indol-3-yl)quinoline regioisomer typically requires AlCl₃-mediated C-C bond formation or Ni-catalyzed cross-coupling, and synthesis of indolo[3,2-b]quinoline fused systems demands multi-step cyclization sequences [2]. The Baylis-Hillman approach specifically yields the indol-2-yl connectivity due to the regiochemistry of the initial C-alkylation step, providing a direct procurement advantage for researchers seeking the indol-2-yl scaffold over alternative regioisomers.

Synthetic Methodology Baylis-Hillman Reaction C-Alkylation

Optimal Research and Procurement Application Scenarios for 2-(1H-Indol-2-yl)quinoline Based on Differentiated Evidence


Anti-Angiogenic Drug Discovery: KDR (VEGFR-2) Kinase Inhibitor Lead Generation Using the Indol-2-yl Quinolin-2-one Pharmacophore

Research groups pursuing small-molecule VEGFR-2 kinase inhibitors for anti-angiogenic cancer therapy should prioritize 2-(1H-indol-2-yl)quinoline as a scaffold progenitor. The indol-2-yl quinolin-2-one framework has been validated by Merck as a potent KDR inhibitor chemotype with enzymatic IC₅₀ values of 5–10 nM [1]. The indol-2-yl connectivity is structurally essential for the kinase hinge-binding interaction, and this geometry cannot be reproduced using the 2-(1H-indol-3-yl)quinoline regioisomer. Procurement of the parent 2-(1H-indol-2-yl)quinoline enables subsequent oxidation to the quinolin-2-one and 5-substitution of the indole ring to optimize potency, selectivity, and pharmacokinetic properties, as demonstrated by the published SAR campaign [1].

Hepatocellular Carcinoma Research: Exploiting p53-Dependent DNA Damage Response with Indolylquinoline Scaffolds

Investigators focused on hepatocellular carcinoma (HCC) therapeutics should consider 2-(1H-indol-2-yl)quinoline as a foundational scaffold for developing agents that activate the p53-dependent DNA damage response pathway. The indolylquinoline derivative EMMQ demonstrated selective DNA damage induction in HepG2 cells at concentrations as low as 5 µM, with p53 and γ-H2AX activation, cyclin D1/CDK2 suppression, and apoptosis in 27–31% of cells at 10 µM, while sparing normal hepatocytes [2]. This mechanism is distinct from that of fused indolo[3,2-b]quinoline systems, which exert antibacterial activity through FtsZ inhibition and membrane disruption rather than p53-mediated DNA damage [3]. The non-fused indolylquinoline connectivity provided by 2-(1H-indol-2-yl)quinoline is therefore preferred for HCC-targeted programs.

Antibacterial Chemical Biology: Exploring Underexploited Anti-MRSA Chemical Space via Indol-2-yl Scaffold Diversification

Antibacterial discovery teams seeking structurally novel anti-MRSA chemotypes should procure 2-(1H-indol-2-yl)quinoline to access a regioisomerically distinct region of antibacterial chemical space. While the 2-(1H-indol-3-yl)quinoline series has been extensively characterized with MIC values below 1.0 µg/mL against MRSA and GISA strains [4], the indol-2-yl series remains comparatively underexplored. The altered indole NH vector and π-stacking geometry may confer differentiated bacterial target engagement and, potentially, activity against MRSA strains that have developed resistance to indol-3-yl-based leads. The Baylis-Hillman synthetic route provides a direct, protecting-group-free entry to this scaffold, enabling rapid library synthesis for antibacterial screening [5].

Microtubule-Targeted Anticancer Agent Development: Colchicine-Site Tubulin Inhibitor Design from Quinoline-Indole Scaffolds

Cancer biology groups developing microtubule polymerization inhibitors should utilize 2-(1H-indol-2-yl)quinoline as the core scaffold for designing colchicine-site tubulin binders. Quinoline-indole hybrids derived from this connectivity achieve IC₅₀ values as low as 2–11 nM across multiple cancer cell lines, comparable to Combretastatin A-4, with demonstrated in vivo efficacy in H22 xenograft models without apparent toxicity [6]. The indol-2-yl geometry is critical for proper spatial orientation at the colchicine binding site, and procurement of the parent scaffold enables systematic SAR exploration at both the quinoline and indole rings to further optimize potency and drug-like properties [6].

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